molecular formula C26H21N5O4 B14241918 2'-Deoxy-8-pyren-1-ylguanosine CAS No. 444314-32-3

2'-Deoxy-8-pyren-1-ylguanosine

Cat. No.: B14241918
CAS No.: 444314-32-3
M. Wt: 467.5 g/mol
InChI Key: HODWLUTUSRNPOM-IPMKNSEASA-N
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Description

2’-Deoxy-8-pyren-1-ylguanosine is a modified nucleoside that incorporates a pyrene moiety at the 8-position of the guanine base.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-8-pyren-1-ylguanosine typically involves the introduction of the pyrene group to the guanine base. One common method involves the reaction of 2’-deoxyguanosine with a pyrene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the selective attachment of the pyrene group to the 8-position of the guanine base.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of 2’-Deoxy-8-pyren-1-ylguanosine on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of good manufacturing practices (GMP) to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-8-pyren-1-ylguanosine can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: The compound can participate in substitution reactions where the pyrene group can be replaced or modified.

    Addition: The nucleoside can undergo addition reactions with various reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrene quinones, while substitution reactions can yield various pyrene-substituted derivatives.

Scientific Research Applications

2’-Deoxy-8-pyren-1-ylguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical assays due to its unique optical properties.

    Biology: The compound is incorporated into DNA strands to study DNA-protein interactions and DNA hybridization processes.

    Medicine: It is used in the study of gene mutations and oxidative DNA damage, providing insights into the mechanisms of various diseases.

    Industry: The compound’s fluorescent properties make it useful in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of 2’-Deoxy-8-pyren-1-ylguanosine involves its incorporation into DNA strands, where it can act as a fluorescent marker. The pyrene moiety interacts with the surrounding nucleotides, altering the optical properties of the DNA. This allows researchers to monitor DNA hybridization and other processes through fluorescence spectroscopy . The compound can also participate in charge transfer processes with small peptides, providing insights into molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydro-2’-deoxyguanosine: This compound is another modified nucleoside used to study oxidative DNA damage.

    2’-Deoxy-N-(naphthalen-1-ylmethyl)guanosine: Similar to 2’-Deoxy-8-pyren-1-ylguanosine, this compound incorporates a naphthalene group instead of a pyrene group.

Uniqueness

2’-Deoxy-8-pyren-1-ylguanosine is unique due to its pyrene moiety, which provides distinct optical properties that are not present in other similar compounds. This makes it particularly useful as a fluorescent probe in various research applications .

Properties

CAS No.

444314-32-3

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-pyren-1-yl-1H-purin-6-one

InChI

InChI=1S/C26H21N5O4/c27-26-29-24-22(25(34)30-26)28-23(31(24)19-10-17(33)18(11-32)35-19)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,32-33H,10-11H2,(H3,27,29,30,34)/t17-,18+,19+/m0/s1

InChI Key

HODWLUTUSRNPOM-IPMKNSEASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Origin of Product

United States

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